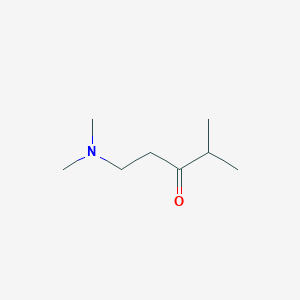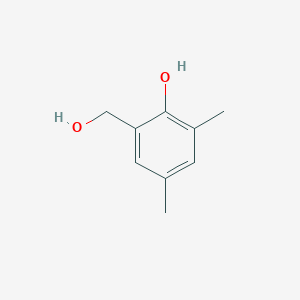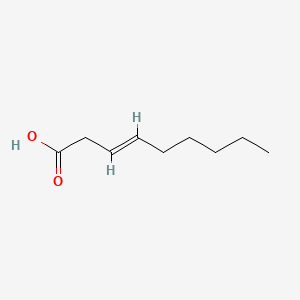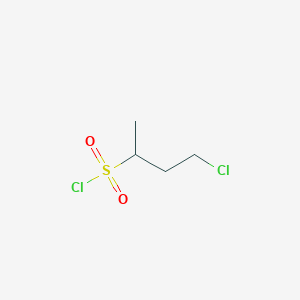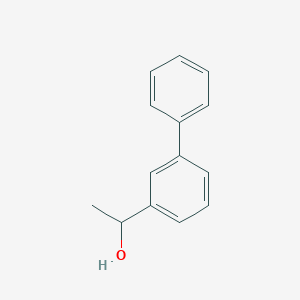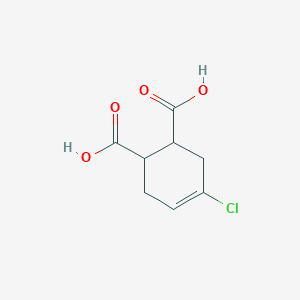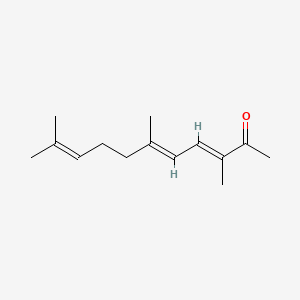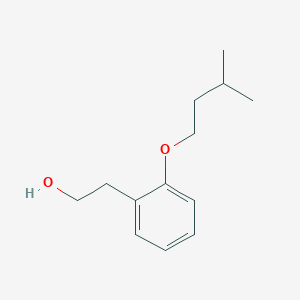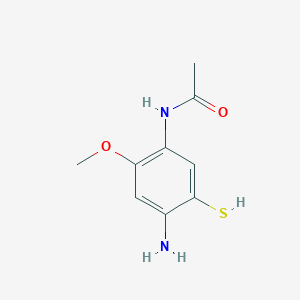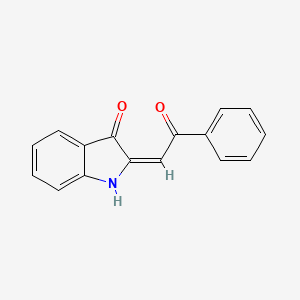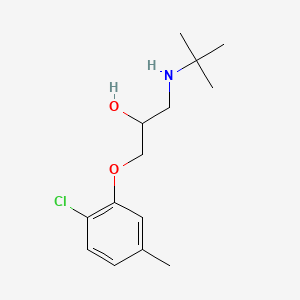![molecular formula C19H25N3 B7906544 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline](/img/structure/B7906544.png)
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline is a chemical compound that features a phenylpiperazine moiety linked to an aniline group via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline typically involves the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Alkylation: The phenylpiperazine is then alkylated with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-4-phenylpiperazine.
Amination: Finally, the 1-(3-chloropropyl)-4-phenylpiperazine is reacted with aniline under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of reduced amines or hydrogenated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of drugs targeting neurological disorders, such as schizophrenia and depression.
Biological Studies: It serves as a ligand in receptor binding studies, particularly for serotonin and dopamine receptors.
Pharmacological Research: The compound is used to study the pharmacokinetics and pharmacodynamics of potential therapeutic agents.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing neurological functions. The exact pathways and molecular interactions depend on the specific receptor subtype and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpiperazine: A simpler analog that lacks the propyl aniline group.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A structurally related compound with different functional groups.
Uniqueness
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline is unique due to its specific structural features that confer distinct pharmacological properties. The presence of both the phenylpiperazine and aniline moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Propriétés
IUPAC Name |
4-[2-(4-phenylpiperazin-1-yl)propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-16(15-17-7-9-18(20)10-8-17)21-11-13-22(14-12-21)19-5-3-2-4-6-19/h2-10,16H,11-15,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAUUNGQSPGULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
